(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 868376-23-2
VCID: VC4156144
InChI: InChI=1S/C16H13N3O4S2/c1-3-9-18-14-10(23-2)5-4-6-11(14)25-16(18)17-15(20)12-7-8-13(24-12)19(21)22/h3-8H,1,9H2,2H3
SMILES: COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC=C
Molecular Formula: C16H13N3O4S2
Molecular Weight: 375.42

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

CAS No.: 868376-23-2

Cat. No.: VC4156144

Molecular Formula: C16H13N3O4S2

Molecular Weight: 375.42

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide - 868376-23-2

Specification

CAS No. 868376-23-2
Molecular Formula C16H13N3O4S2
Molecular Weight 375.42
IUPAC Name N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Standard InChI InChI=1S/C16H13N3O4S2/c1-3-9-18-14-10(23-2)5-4-6-11(14)25-16(18)17-15(20)12-7-8-13(24-12)19(21)22/h3-8H,1,9H2,2H3
Standard InChI Key ZUMMAEHOUWRRTG-MSUUIHNZSA-N
SMILES COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC=C

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions:

  • Formation of Benzo[d]thiazole Core:

    • Starting from 2-aminothiophenol, cyclization reactions with aldehydes or ketones yield the benzo[d]thiazole scaffold.

  • Introduction of Allyl and Methoxy Groups:

    • Allylation can be achieved using allyl halides under basic conditions.

    • Methoxylation is introduced via electrophilic substitution using methanol or methylating agents.

  • Coupling with Nitrothiophene:

    • The nitrothiophene derivative is synthesized separately and coupled through amide bond formation, typically using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Final Purification:

    • The product is purified through recrystallization or chromatography.

Biological Activity

Compounds with benzo[d]thiazole and thiophene scaffolds are known for their pharmacological properties:

  • Anticancer Activity: Many thiazole derivatives exhibit cytotoxic effects against cancer cell lines by interfering with DNA replication or inducing apoptosis.

  • Antimicrobial Activity: Nitro-substituted thiophenes are effective against bacterial and fungal pathogens due to their ability to disrupt microbial enzymes.

  • Anti-inflammatory Potential: The conjugated structure may inhibit enzymes like COX or LOX involved in inflammation pathways.

Molecular Docking Studies

Preliminary in silico studies on similar compounds suggest strong binding affinities to biological targets such as kinases or receptors, making them promising candidates for drug development.

Characterization

The compound's identity and purity are confirmed using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Identifies hydrogen environments, confirming the allyl, methoxy, and aromatic protons.

    • 13C^{13}C NMR: Provides insights into carbon environments, especially for the carboxamide and aromatic carbons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern consistent with the proposed structure.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like amide (C=OC=O), nitro (NO2NO_2), and aromatic (C=CC=C).

  • X-ray Crystallography:

    • Provides detailed three-dimensional structural information if single crystals are obtained.

Data Table

PropertyValue/Observation
Molecular FormulaC15H12N4O4S
Molecular Weight~344 g/mol
Melting PointNot reported (requires experimental data)
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF)
Key Functional GroupsAllyl, Methoxy, Nitro, Carboxamide
Biological TargetPotential enzyme inhibitors (e.g., kinases, microbial enzymes)

Future Research Directions

  • Pharmacological Testing:

    • Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro and in vivo.

  • Structure-Activity Relationship (SAR) Studies:

    • Modify substituents on the benzo[d]thiazole or thiophene rings to optimize bioactivity.

  • Toxicity Assessment:

    • Conduct cytotoxicity tests to ensure safety for therapeutic applications.

  • Molecular Docking and Dynamics Simulations:

    • Refine computational models to predict binding mechanisms with biological targets.

This compound represents a promising scaffold for developing new therapeutic agents due to its versatile chemical structure and potential biological activities.

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